1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound belongs to the fluoroquinolone class of antibiotics, characterized by a quinoline core substituted with a fluorine atom at position 6, an ethyl group at position 1, and a ketone at position 2. The distinguishing feature is the 4-(3-phenylpropanoyl)piperazinyl group at position 7, which introduces a bulky aromatic moiety. This substitution aims to enhance antibacterial activity by improving interactions with bacterial DNA gyrase and topoisomerase IV while modulating pharmacokinetic properties such as solubility and metabolic stability .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQLUAQZNPXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924198-81-2 | |
| Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
La synthèse de l’inhibiteur de Smurf1 A17 implique plusieurs étapes, notamment la préparation d’intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d’un motif de base pyrazolone, qui est une caractéristique structurelle courante dans les inhibiteurs de Smurf1 . Les conditions de réaction impliquent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour garantir une grande sélectivité et un rendement élevé. Les méthodes de production industrielle de l’inhibiteur de Smurf1 A17 sont encore en cours de développement, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
L’inhibiteur de Smurf1 A17 a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de l’ubiquitination et de la dégradation des protéines. En biologie, il aide les chercheurs à comprendre le rôle de Smurf1 dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et la migration. En médecine, l’inhibiteur de Smurf1 A17 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans le glioblastome, le cancer du côlon et le carcinome à cellules claires du rein. En outre, il a montré un potentiel prometteur dans le traitement de l’ostéoporose en régulant la croissance osseuse.
Applications De Recherche Scientifique
Smurf1 inhibitor A17 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ubiquitination and protein degradation. In biology, it helps researchers understand the role of Smurf1 in various cellular processes, including cell proliferation, differentiation, and migration . In medicine, Smurf1 inhibitor A17 is being investigated for its potential therapeutic applications in cancer treatment, particularly in glioblastoma, colon cancer, and clear cell renal cell carcinoma . Additionally, it has shown promise in the treatment of osteoporosis by regulating bone growth .
Mécanisme D'action
Le mécanisme d’action de l’inhibiteur de Smurf1 A17 implique l’inhibition du domaine HECT catalytique de Smurf1. Cette inhibition empêche la formation de l’intermédiaire Smurf1Ub thioester, bloquant ainsi l’ubiquitination des protéines cibles . Les cibles moléculaires de l’inhibiteur de Smurf1 A17 comprennent diverses protéines impliquées dans les voies de signalisation cellulaire, telles que les voies du facteur de croissance transformant bêta (TGF-β) et de la protéine morphogénétique osseuse (BMP) . En inhibant Smurf1, A17 peut moduler ces voies et exercer ses effets sur la prolifération et la différenciation cellulaires .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related fluoroquinolones, focusing on substitutions at the C-7 piperazinyl group and their biological implications.
Structural Modifications at the C-7 Position
The C-7 piperazine substituent is critical for antibacterial potency and spectrum. Key analogs include:
Physicochemical Properties
- Acid Dissociation Constant (pKa) : The carboxylic acid at C-3 (pKa ~6.1) ensures ionization at physiological pH, facilitating bacterial target binding .
Research Findings and Trends
- SAR Insights: Bulky C-7 substituents correlate with improved Gram-positive activity but may compromise solubility. The 3-phenylpropanoyl group balances these effects .
- Resistance Mitigation : Piperazinyl modifications reduce susceptibility to plasmid-mediated resistance mechanisms, as seen in derivatives with 4-(2-oxo-thiazolidinyl) groups () .
- Clinical Potential: Compounds with similar substitutions (e.g., 8-trifluoromethyl in ) have advanced to preclinical trials, suggesting the target compound’s viability for further evaluation .
Activité Biologique
1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 924198-81-2) is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol. The structure features a quinoline core modified by various functional groups, contributing to its pharmacological properties.
Antimicrobial Properties
Research indicates that quinolone derivatives exhibit significant antimicrobial activities. 1-Ethyl-6-fluoro-4-oxo derivatives have shown efficacy against a range of bacterial pathogens. A study highlighted that modifications on the piperazine ring enhance antibacterial potency, making this compound a candidate for further development in treating bacterial infections .
The mechanism of action for quinolones typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This compound's structural features suggest it may similarly interfere with these targets, leading to bacterial cell death .
Pharmacological Studies
In vitro studies have demonstrated that 1-Ethyl-6-fluoro-4-oxo derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various quinolone derivatives, including 1-Ethyl-6-fluoro-4-oxo compounds. Results indicated superior activity against Gram-negative bacteria compared to traditional antibiotics like penicillin .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on breast cancer cells revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Pseudomonas aeruginosa | 0.25 µg/mL |
Table 2: Cytotoxicity Results in Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound and its analogs?
- Methodology : Synthesis typically involves cyclocondensation of fluorinated aniline derivatives with diethyl ethoxymethylenemalonate, followed by nucleophilic substitution at the 7-position with piperazine derivatives. For example, describes introducing arylpiperazine or piperidinyl groups via microwave-assisted coupling in DMF, achieving yields of 60-85% after recrystallization . Key steps include:
- Protecting group strategies : Boc-protected intermediates (e.g., tert-butyloctahydro-pyrrolopyridine) are used to enhance regioselectivity, as seen in .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard.
Q. How is the molecular structure confirmed in academic research?
- Techniques :
- Single-crystal X-ray diffraction (): Provides bond lengths (mean C–C = 0.003 Å), angles, and crystal packing details. For example, reports triclinic symmetry (space group P1, a = 8.378 Å, β = 96.089°) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent integration; ESI-MS validates molecular weight (e.g., m/z 360.35 for C₁₇H₁₇FN₄O₄ in ) .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antibacterial activity : shows that replacing the piperazine 4-position with aryl groups (e.g., 4-methylphenyl) enhances Gram-negative activity (MIC = 0.5 µg/mL against E. coli), while piperidinyl analogs exhibit broader spectra .
- Hydrophobic interactions : The 3-phenylpropanoyl group () increases lipophilicity (logP ≈ 2.8), improving membrane penetration .
- Methodological validation : Use MIC assays (CLSI guidelines) and molecular docking (PDB: 1KZN) to correlate substituent effects with target binding (e.g., DNA gyrase inhibition).
Q. What methodologies analyze crystal packing and intermolecular interactions?
- Hydrogen bonding : In , the carboxylate group forms O–H···O bonds (2.65 Å) with adjacent benzene-dicarboxylic acid molecules .
- π-π stacking : Quinoline cores stack at 3.8 Å offset in , stabilizing the lattice .
- Data interpretation : Use Mercury software to calculate Hirshfeld surfaces and quantify interaction contributions (e.g., 40% H-bonding, 25% van der Waals).
Q. How to address regioselectivity challenges during synthesis?
- Strategies :
- Stepwise functionalization : employs Boc protection of the piperazine nitrogen to direct substitution at the 7-position, achieving >90% regioselectivity .
- Microwave-assisted synthesis : Reduces side reactions (e.g., uses 100°C, 30 min) .
- Analytical validation : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and LC-MS to detect intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
